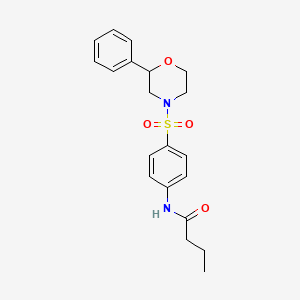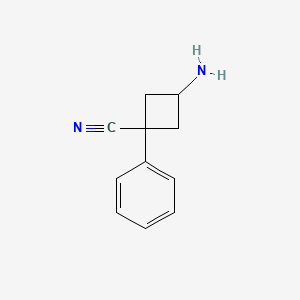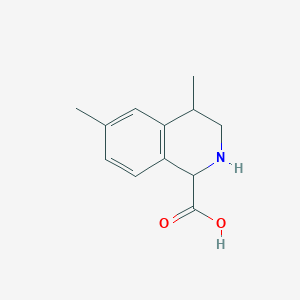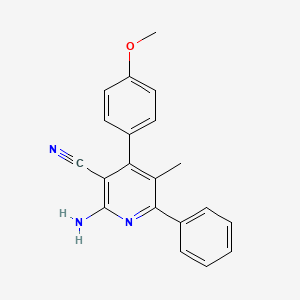
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties can include acidity or basicity, reactivity with common reagents, and other chemical behaviors.Applications De Recherche Scientifique
Corrosion Inhibition : This compound has been studied for its role as a corrosion inhibitor. Ansari, Quraishi, and Singh (2015) investigated its effectiveness in preventing corrosion of N80 steel in 15% HCl. They found it to be a promising inhibitor, with techniques like electrochemical impedance spectroscopy and scanning electron microscopy supporting its use (Ansari, Quraishi, & Singh, 2015).
Catalysis in Chemical Synthesis : The compound has been used in the synthesis of various chemical structures. Zolfigol et al. (2013) described its use in the preparation of pyranopyrazoles, highlighting its role in a green, efficient synthesis method (Zolfigol et al., 2013).
Study of Molecular Interactions : Eşme (2021) conducted spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, to understand the molecular interactions and properties of a similar compound. This research is crucial for understanding the potential applications of these compounds in materials science (Eşme, 2021).
Antimicrobial Activity : Guna, Bhadani, Purohit, and Purohit (2015) explored the antimicrobial properties of derivatives of this compound. Their research suggests potential applications in the development of new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Lubricant Additives : Salih and Al-Messri (2022) synthesized derivatives of the compound and evaluated them as additives for lubricating oils, assessing their effectiveness as corrosion inhibitors and antioxidants (Salih & Al-Messri, 2022).
Safety And Hazards
This includes the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
Orientations Futures
This can include potential applications for the compound, areas for future research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
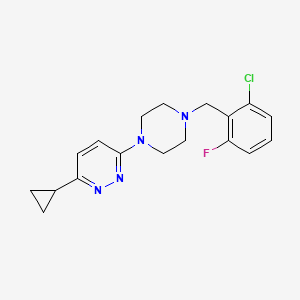
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
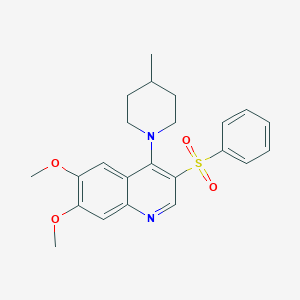
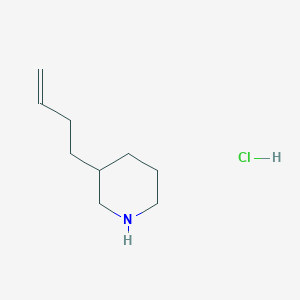
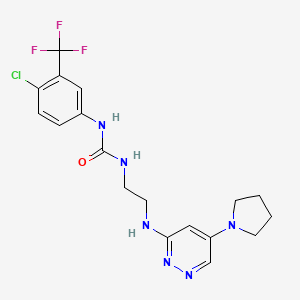
![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
